N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline
Vue d'ensemble
Description
N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as SMT-19969, is a novel chemical compound that has been studied for its potential therapeutic applications. It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels in the brain.
Mécanisme D'action
SMT-19969 selectively inhibits N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, an enzyme that breaks down cGMP in the brain. By inhibiting this compound, SMT-19969 increases cGMP levels, which can improve cognitive function and memory. In addition, cGMP has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Biochemical and Physiological Effects:
SMT-19969 has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to reduce brain inflammation and improve motor function. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
SMT-19969 has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. However, SMT-19969 has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on SMT-19969, including its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to determine the optimal dosing and administration of SMT-19969 in humans. Finally, the safety and efficacy of SMT-19969 in humans needs to be further evaluated in clinical trials.
Applications De Recherche Scientifique
SMT-19969 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibition has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to improve cognitive performance and reduce brain inflammation in Alzheimer's disease models. It has also been shown to improve motor function and reduce dopamine depletion in Parkinson's disease models. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-12(2)11-16-14-10-13(4-5-15(14)19(20)21)17-6-8-18(9-7-17)24(3,22)23/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHPXYXUGBYONJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.